
Lifitegrast sodium
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lifitegrast sodium involves multiple steps, starting from readily available starting materialsThe final step involves the sulfonation of the phenylalanine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to achieve high yields and purity. This includes the use of specific catalysts, solvents, and reaction conditions to ensure the efficient formation of the desired product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lifitegrast-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten, was zur Bildung verschiedener Derivate führt
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nucleophile werden üblicherweise in Substitutionsreaktionen verwendet
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von Lifitegrast-Natrium, die unterschiedliche pharmakologische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Dry Eye Disease Treatment
Lifitegrast sodium is primarily indicated for treating dry eye disease, which is characterized by inflammation and damage to the ocular surface. The compound has been evaluated in multiple clinical trials:
- Phase II Studies: Initial studies demonstrated significant improvements in corneal staining scores and ocular surface disease index scores when compared to placebo. For instance, a Phase II trial involving 230 patients showed marked improvements in tear production and relief of symptoms as early as day 14 .
- Phase III Studies: The OPUS trials (OPUS-1, OPUS-2, and OPUS-3) further validated the efficacy of lifitegrast. In OPUS-1, 588 patients treated with 5% lifitegrast solution experienced significant reductions in corneal fluorescein staining scores compared to placebo after 84 days . The OPUS-3 trial confirmed these findings, showing that lifitegrast led to significant improvements in eye dryness scores (EDS) over 12 weeks .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties:
- Absorption: Rapid absorption into ocular tissues was observed, with peak plasma concentrations reached within 5 minutes post-instillation .
- Systemic Exposure: The drug has a short half-life and low systemic exposure, contributing to its safety profile .
Adverse effects reported were generally mild to moderate, including transient symptoms such as irritation at the instillation site and dysgeusia (altered taste sensation) in some patients .
Efficacy in Different Populations
A post hoc analysis of two randomized clinical trials involving 1429 patients indicated that lifitegrast was particularly effective in patients with moderate to severe dry eye disease. Participants with higher baseline scores for inferior corneal staining and eye dryness demonstrated greater odds of achieving clinically meaningful improvements compared to those receiving placebo .
Comparative Efficacy
In comparative studies, lifitegrast was shown to be more effective than traditional artificial tears in providing relief from dry eye symptoms. It is recommended particularly for patients who do not respond adequately to artificial tears alone .
Summary of Clinical Trials
Study Name | Phase | Participants | Treatment Duration | Key Findings |
---|---|---|---|---|
OPUS-1 | III | 588 | 84 days | Significant improvement in corneal staining scores |
OPUS-2 | III | 700+ | 84 days | Improved EDS vs placebo |
OPUS-3 | III | 711 | 84 days | Significant improvement in EDS; well tolerated |
Wirkmechanismus
Lifitegrast sodium exerts its effects by binding to the integrin lymphocyte function-associated antigen-1 (LFA-1) on the surface of leukocytes. This binding prevents the interaction between LFA-1 and intercellular adhesion molecule-1 (ICAM-1), which is overexpressed in corneal and conjunctival tissues in dry eye disease. By blocking this interaction, this compound reduces T-cell activation, migration, and the release of proinflammatory cytokines, thereby alleviating inflammation and symptoms of dry eye disease .
Vergleich Mit ähnlichen Verbindungen
Ciclosporin: Another medication used for dry eye disease, but it works by inhibiting calcineurin and reducing T-cell activation.
Tacrolimus: Similar to ciclosporin, it inhibits calcineurin and is used for various inflammatory conditions.
Pimecrolimus: A calcineurin inhibitor used for inflammatory skin conditions
Uniqueness of Lifitegrast Sodium: this compound is unique in its mechanism of action as an integrin antagonist, specifically targeting the LFA-1/ICAM-1 interaction. This targeted approach allows for a more specific reduction in inflammation compared to other compounds that broadly inhibit T-cell activation .
Biologische Aktivität
Lifitegrast sodium is a small molecule drug primarily developed for the treatment of dry eye disease (DED). It acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist, targeting the inflammatory pathways associated with DED. This article delves into its biological activity, including its mechanism of action, efficacy in clinical studies, and safety profile.
Lifitegrast functions by inhibiting the interaction between LFA-1 on T cells and intercellular adhesion molecule-1 (ICAM-1) on epithelial cells. This blockade reduces T-cell-mediated inflammation, a key contributor to the symptoms of DED. The half-maximal inhibitory concentration (IC50) for Lifitegrast has been reported to be approximately 2.98 nmol/L, indicating its potency in inhibiting LFA-1/ICAM-1 interactions .
Key Interactions
- Binding Site : Lifitegrast binds to the allosteric site of LFA-1, specifically interacting with residues such as Tyr257 and Lys287 through hydrogen bonds .
- Concentration-Dependent Activity : In vitro studies demonstrate that Lifitegrast's inhibitory effects are concentration-dependent, with significant reductions in cell adhesion observed at various concentrations.
Clinical Efficacy
Lifitegrast has undergone extensive clinical trials, demonstrating its effectiveness in alleviating both the signs and symptoms of DED. Below is a summary of notable studies:
Safety Profile
The safety profile of Lifitegrast has been generally favorable. Common adverse effects include transient symptoms at the instillation site such as irritation and discomfort. Notably, dysgeusia (altered taste sensation) was reported in approximately 13% of patients . Serious ocular adverse events were not reported across trials.
Case Studies and Real-World Evidence
Real-world studies further support the efficacy of Lifitegrast in diverse patient populations. A retrospective study involving over 600 patients highlighted significant improvements in clinical effectiveness and patient-reported outcomes . The findings align with clinical trial results, confirming Lifitegrast's role as an effective treatment option for DED.
Eigenschaften
IUPAC Name |
sodium;(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl2N2O7S.Na/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18;/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37);/q;+1/p-1/t23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOKOSRORLLIN-BQAIUKQQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl2N2NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149785 | |
Record name | Lifitegrast sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119276-80-0 | |
Record name | Lifitegrast sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1119276800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lifitegrast sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIFITEGRAST SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG18FLP1KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.